Fenthion sulfone
Overview
Description
Persistence and Metabolism of Fenthion in Agricultural Contexts
Persistence and Metabolism in Citrus Fruits The study of fenthion's persistence and metabolism in orange fruit under field conditions revealed that fenthion is rapidly transformed into fenthion sulfoxide and fenthion sulfone due to sunlight photodegradation. The degradation rate of fenthion was found to be quite fast with a half-life of approximately 6 days, while fenthion sulfoxide degraded more slowly. Fenthion sulfone was detected in lower quantities, indicating a lesser role in the residue composition .
Degradation in Grapes Similarly, the degradation of fenthion and its sulfoxide was observed in grapes, with the transformation into fenthion sulfoxide occurring quickly after application. The half-lives of fenthion on grapes were determined to be between 5.6 and 7.6 days, depending on the grape variety. However, when stored in refrigerated conditions, the degradation rate slowed significantly, with half-lives extending to over 40 days .
In Vitro Metabolism in Aquatic and Mammalian Species
Comparative Metabolism The in vitro metabolism of fenthion and fenthion sulfoxide was compared across sea bream, goldfish, and rats. Fenthion was oxidized to its sulfoxide and oxon derivatives, but not to the sulfone form. The metabolic activities in fish were lower than in rats but were comparable in magnitude. The study highlighted the role of cytochrome P450, flavin-containing monooxygenase, and aldehyde oxidase in the metabolism of fenthion and its sulfoxide .
Photodegradation Studies
UVB Irradiation and Novel Photodegradation Products Under UVB irradiation, fenthion underwent photodegradation, producing novel products such as MMTP and MMSP, in addition to fenthion sulfoxide. The study suggested two primary UVB photodegradation pathways: photochemical hydrolysis and oxygenation by singlet oxygen, leading to the formation of these products .
Oxidative Degradation and Synthesis Analysis
Oxidative Degradation by Hydroxyl Radical The oxidative degradation of fensulfothion, a model compound, was investigated, revealing a near-complete transformation within minutes of irradiation. The study identified numerous transformation products and provided a reaction rate constant for the reaction with hydroxyl radicals .
Synthesis of Enantiomers and Biological Activity The synthesis of fenthion sulfoxide enantiomers was achieved, and their effects on acetylcholinesterase activity were evaluated. The study determined the absolute configuration of the (+)-sulfoxide metabolite and found that the (R)-(+)-fenoxon sulfoxide enantiomer exhibited potent inhibitory activity against acetylcholinesterase .
Endocrine-Disrupting Actions and Metabolism
Antiandrogenic Activity Fenthion demonstrated antiandrogenic activity, which was reduced upon metabolic transformation by rat liver microsomes. The study also explored the interconversion between fenthion and its sulfoxide, mediated by cytochrome P450 and aldehyde oxidase, which appeared to maintain the antiandrogenic activity .
Interconversion in Aquatic Species
Metabolism in Goldfish The interconversion between fenthion and fenthion sulfoxide was studied in goldfish, revealing that fenthion sulfoxide could be reduced back to fenthion by hepatopancreas cytosol in the presence of an electron donor for aldehyde oxidase .
Analytical Confirmation of Metabolites
Identification in Oranges The degradation products of fenthion in oranges were identified using advanced mass spectrometry techniques. The study confirmed the presence of fenthion sulfoxide and sulfone, among other metabolites, and provided insights into the degradation pathways, including photolysis and hydrolysis .
Deoxidation in Analytical Equipment
Prevention of Sulfoxide Deoxidation The deoxidation of fenthion sulfoxide and related compounds during gas chromatography/mass spectrometry analysis was observed. The addition of polyethylene glycol 300 (PEG300) to the test solution was found to prevent this deoxidation, ensuring accurate analytical results .
Scientific Research Applications
Endocrine Disrupting Actions of Fenthion and Related Compounds Fenthion has been studied for its endocrine-disrupting actions. It acts as an antagonist of androgenic activity and exhibits antiandrogenic activity similar to flutamide. Its metabolic transformation plays a role in these activities, with fenthion sulfone showing negative results in antiandrogen screening tests (Kitamura, Suzuki, Ohta, & Fujimoto, 2003).
Chemical and Biological Behaviour of Fenthion Residues Fenthion, when exposed to sunlight and air, undergoes transformation into its sulfoxide and sulfone oxidation products. These products degrade rapidly to non-insecticidal compounds, affecting the efficacy and toxicity of fenthion (Metcalf, Fukuto, & Winton, 1963).
In Vivo Effects on Oxidative Processes in Fish Studies on fish have shown that fenthion can induce oxidative stress processes, affecting glutathione metabolism. This highlights the environmental impact of fenthion and its metabolites, including sulfone, on aquatic life (Piner, Sevgiler, & Üner, 2007).
Persistence and Metabolism in Agricultural Produce Fenthion's persistence and metabolism have been studied in oranges, where it transforms into sulfoxide and sulfone. These studies are crucial for understanding fenthion's impact on food safety and environmental health (Minelli et al., 1996).
Photodegradation and Environmental Fate Fenthion undergoes photodegradation under UVB irradiation, forming fenthion sulfoxide and other compounds. This study is significant for assessing the environmental fate of fenthion and related compounds (Hirahara, Ueno, & Nakamuro, 2003).
Human Hepatic Biotransformation The biotransformation of fenthion in humans involves cytochrome P450 and flavin-containing monooxygenase. Understanding this process is vital for assessing human exposure and health risks (Leoni, Buratti, & Testai, 2008).
Photodegradation in Natural Waters The role of carbonate radical in limiting the persistence of fenthion in sunlit natural waters has been studied. This is important for understanding the environmental degradation pathways of fenthion and its sulfone (Huang & Mabury, 2000).
Risk Assessment in Aqueous Environments Fenthion oxide derivatives, including fenthion sulfone, have been assessed for their risk in aqueous environments. This research is crucial for environmental safety and human health risk assessments (Tahara et al., 2010).
Safety And Hazards
Future Directions
The future directions of fenthion sulfone research could involve the development of more sustainable synthesis methods . The applicability of the UHPLC-MS/MS method for the simultaneous analysis of fenthion and its metabolites in various crops has been confirmed , suggesting potential future applications in agricultural contexts.
properties
IUPAC Name |
dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHYERRNXRANLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O5PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041975 | |
Record name | Fenthion sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenthion sulfone | |
CAS RN |
3761-42-0 | |
Record name | Fenthion sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3761-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorothioic acid, O,O-dimethyl O-(4-(methylsulfonyl)-m-tolyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenthion sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-4-methanesulfonyl-3-methylphenyl O,O-dimethyl phosphorothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.